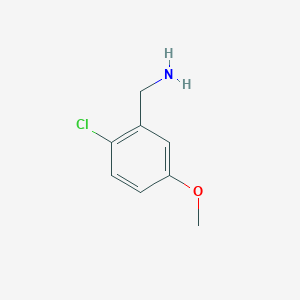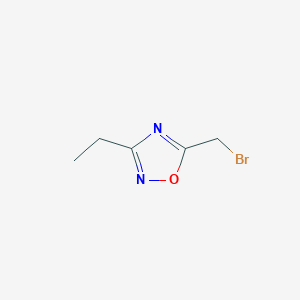
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole: is an organic compound belonging to the oxadiazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole typically involves the bromomethylation of 3-ethyl-1,2,4-oxadiazole. One common method includes the reaction of 3-ethyl-1,2,4-oxadiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly bromomethylating agents can be explored to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxadiazoles.
Oxidation: The compound can undergo oxidation reactions to form oxadiazole derivatives with different oxidation states.
Reduction: Reduction of the bromomethyl group can yield methyl-substituted oxadiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxadiazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives with different oxidation states.
- Reduced methyl-substituted oxadiazoles.
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or UV stability.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological activity. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole
- 5-(Iodomethyl)-3-ethyl-1,2,4-oxadiazole
- 3-Ethyl-1,2,4-oxadiazole
Comparison:
- 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole vs. 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole : The bromomethyl derivative is more reactive in nucleophilic substitution reactions due to the better leaving group ability of bromine compared to chlorine.
- This compound vs. 5-(Iodomethyl)-3-ethyl-1,2,4-oxadiazole : The iodomethyl derivative is even more reactive than the bromomethyl derivative, but it is less commonly used due to the higher cost and lower stability of iodine compounds.
- This compound vs. 3-Ethyl-1,2,4-oxadiazole : The presence of the bromomethyl group in the former provides additional reactivity and functionalization options compared to the unsubstituted oxadiazole.
Propriétés
IUPAC Name |
5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKATMVLFDTGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
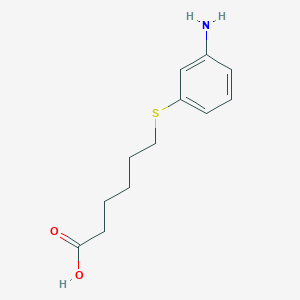

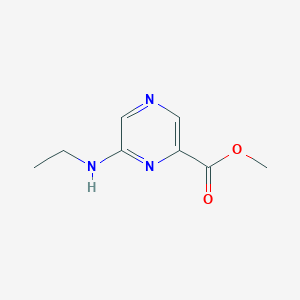
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)

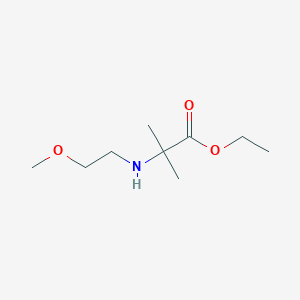
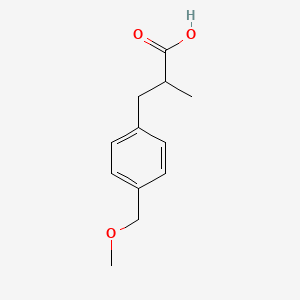
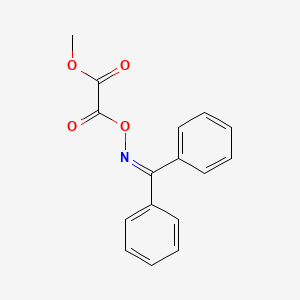
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
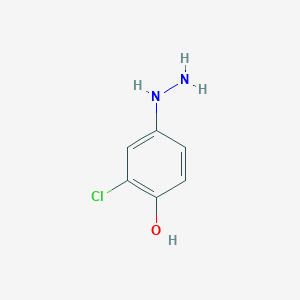
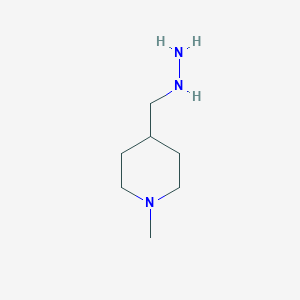
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)

